molecular formula C14H11ClN6O3 B279756 N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide

N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide

Cat. No. B279756
M. Wt: 346.73 g/mol
InChI Key: JMTYOGKXLZBBGH-UHFFFAOYSA-N
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Description

N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide, also known as BPN or BPN-14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of several neurological disorders. BPN-14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways in the brain.

Mechanism of Action

N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 selectively inhibits PDE4D, an enzyme that hydrolyzes cAMP, a key second messenger in the brain. By inhibiting PDE4D, N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 increases cAMP levels, which in turn activates downstream signaling pathways that are important for synaptic plasticity and cognitive function. N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 has been shown to increase cAMP levels in the brain and enhance synaptic plasticity, which is important for learning and memory. N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 also has anti-inflammatory effects, which may be beneficial in neurological disorders associated with neuroinflammation. N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 has been shown to have a good safety profile in preclinical studies, with no observed toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying cAMP signaling pathways and their role in neurological disorders. However, the selectivity of N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 for PDE4D may limit its use in studying other PDE isoforms or cAMP signaling pathways that are not regulated by PDE4D.

Future Directions

Future research on N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 will focus on its potential as a therapeutic agent for neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 in patients with Fragile X syndrome and Rett syndrome. Other potential future directions for N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 include studying its effects on other neurological disorders, such as Parkinson's disease and multiple sclerosis, and exploring its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to understand the long-term effects of N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 on cAMP signaling pathways and its potential for drug interactions.

Synthesis Methods

The synthesis of N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 involves the reaction of 4-chloro-3-nitropyrazole-5-carboxylic acid with benzylhydrazine in the presence of triethylamine, followed by the reaction of the resulting product with 1-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)urea in the presence of N,N-dimethylformamide (DMF) and triethylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 has been extensively studied in preclinical models of several neurological disorders, including Alzheimer's disease, Fragile X syndrome, Rett syndrome, and schizophrenia. In these studies, N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 has been shown to improve cognitive function, reduce neuroinflammation, and enhance synaptic plasticity. N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.

properties

Molecular Formula

C14H11ClN6O3

Molecular Weight

346.73 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H11ClN6O3/c15-11-12(17-18-13(11)21(23)24)14(22)16-10-6-7-20(19-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,16,19,22)

InChI Key

JMTYOGKXLZBBGH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

Origin of Product

United States

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